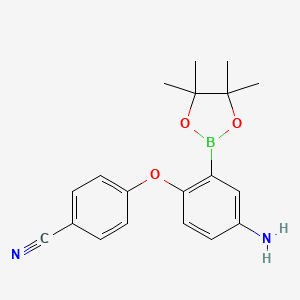![molecular formula C11H8O B13976799 8H-Indeno[5,4-b]furan CAS No. 4876-20-4](/img/structure/B13976799.png)
8H-Indeno[5,4-b]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8H-Indeno[5,4-b]furan is a tricyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by a fused ring system that includes an indene and a furan moiety. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject of study for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Indeno[5,4-b]furan typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of p-bromophenol with bromoacetaldehyde diethyl acetal in the presence of potassium carbonate, followed by a Friedel-Crafts reaction to form 5-bromobenzofuran. This intermediate undergoes Heck coupling with methyl acrylate, followed by catalytic hydrogenation and hydrolysis to yield 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid. Subsequent steps include bromination, Friedel-Crafts acylation, and catalytic hydrogenolysis to produce 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing reaction steps and costs. A notable method involves the ozonolysis of 6-hydroxy-7-allyl-indan-1-one in an inert organic solvent, followed by reduction with methanol to form the desired compound . This method is advantageous due to its simplicity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 8H-Indeno[5,4-b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially at the furan ring, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in synthetic and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
8H-Indeno[5,4-b]furan has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8H-Indeno[5,4-b]furan involves its interaction with specific molecular targets and pathways. For instance, as a melatonin receptor agonist, it binds to MT1 and MT2 receptors, modulating the sleep-wake cycle and exerting its therapeutic effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
- 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
- 2,3-Dihydrobenzofuran
- 5-Bromobenzofuran
Comparison: 8H-Indeno[5,4-b]furan stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for various applications in medicinal and synthetic chemistry .
Eigenschaften
CAS-Nummer |
4876-20-4 |
|---|---|
Molekularformel |
C11H8O |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
8H-cyclopenta[e][1]benzofuran |
InChI |
InChI=1S/C11H8O/c1-2-8-4-5-11-10(6-7-12-11)9(8)3-1/h1-2,4-7H,3H2 |
InChI-Schlüssel |
XHRBQPADKLGBCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C1C3=C(C=C2)OC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone](/img/structure/B13976720.png)
![6-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13976724.png)

![5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)
![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)









